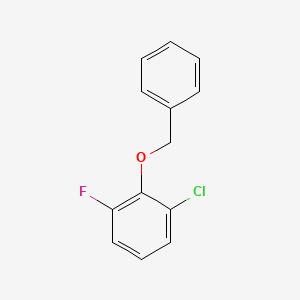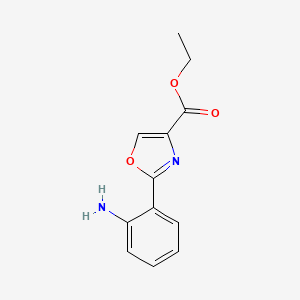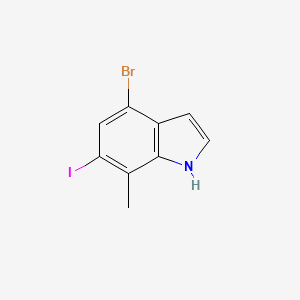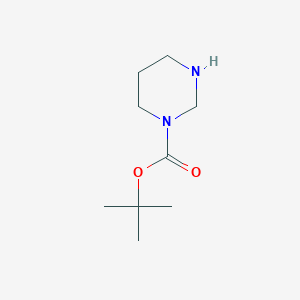
2-(Benzyloxy)-1-chloro-3-fluorobenzene
Vue d'ensemble
Description
The compound “2-(Benzyloxy)-1-chloro-3-fluorobenzene” likely belongs to the class of organic compounds known as benzyloxy compounds . These compounds contain a phenyl methanol moiety, which consists of a benzene ring substituted by a methoxy group and an alcohol group .
Synthesis Analysis
While specific synthesis methods for “2-(Benzyloxy)-1-chloro-3-fluorobenzene” are not available, similar compounds such as 2-benzyloxypyridine have been synthesized through various reactions . For instance, N-methylation of 2-benzyloxy compounds has been used to generate active reagents in situ .Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)-1-chloro-3-fluorobenzene” would likely be influenced by the presence of the benzyloxy, chloro, and fluoro substituents . For example, the crystal system for some similar compounds is monoclinic .Chemical Reactions Analysis
While specific chemical reactions involving “2-(Benzyloxy)-1-chloro-3-fluorobenzene” are not available, similar compounds have been used in various reactions . For instance, 2-benzyloxypyridine has been used in Suzuki–Miyaura coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Benzyloxy)-1-chloro-3-fluorobenzene” would likely be influenced by its molecular structure . For example, similar compounds have shown good solubility, thermal stability, and mechanical properties.Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Research in organic synthesis has demonstrated the utility of fluorinated and chlorinated benzenes as building blocks for creating complex molecules. For example, studies on the synthesis of alkylthio-substituted dibenz[a,j]anthracene via oxidative photocyclization show the potential of similar compounds in enhancing solubility and reactivity in organic solvents, suggesting that 2-(Benzyloxy)-1-chloro-3-fluorobenzene could be used in similar contexts for the synthesis of polycyclic aromatic hydrocarbons with improved properties (Takuya Toyoshima et al., 2013). Additionally, the development of fluoronaphthalene building blocks via aryne chemistry indicates the potential of halogenated benzenes in generating novel naphthalene derivatives, useful in pharmaceutical and agricultural research (E. Masson & M. Schlosser, 2005).
Materials Science
In materials science, partially fluorinated benzenes have been recognized for their roles in organometallic chemistry and catalysis. Their weak π-electron donating ability makes them suitable solvents or ligands in transition-metal-based reactions, which could be relevant for studies involving 2-(Benzyloxy)-1-chloro-3-fluorobenzene (S. Pike, Mark R. Crimmin, & Adrian B. Chaplin, 2017). Such compounds could facilitate the development of new catalytic processes or the synthesis of organometallic complexes with unique properties.
Spectroscopy and Physical Chemistry
Research has also focused on understanding the physical and chemical properties of halogenated benzenes through spectroscopy. Studies on proton and fluorine NMR spectra of fluorobenzene, for instance, provide insights into the molecular interactions and structure of such compounds, which could extend to the study of 2-(Benzyloxy)-1-chloro-3-fluorobenzene in exploring its physical properties or reactivity patterns (S. Mohanty & P. Venkateswarlu, 1966).
Orientations Futures
Propriétés
IUPAC Name |
1-chloro-3-fluoro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGRIUGGOYNHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682091 | |
| Record name | 2-(Benzyloxy)-1-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938180-34-8 | |
| Record name | 2-(Benzyloxy)-1-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-bromo-7-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1523601.png)




![Methyl 4-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1523607.png)

![7-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1523611.png)
![1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1523612.png)
